molecular formula C21H24Cl3N3O B12526719 4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide CAS No. 819883-90-4

4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide

Cat. No.: B12526719
CAS No.: 819883-90-4
M. Wt: 440.8 g/mol
InChI Key: QIFOYUPCYRKTLE-UHFFFAOYSA-N
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Description

4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide is a complex organic compound that features a benzamide core linked to a piperazine ring substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dichloroaniline with piperazine under controlled conditions to form 4-(2,3-dichlorophenyl)piperazine.

    Linking the Piperazine to Benzamide: The next step involves the reaction of 4-(2,3-dichlorophenyl)piperazine with 4-chlorobutyryl chloride to form the intermediate compound, which is then reacted with benzamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter activity. This interaction can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-fluorobenzamide
  • N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methylbenzamide

Uniqueness

4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide is unique due to the presence of the 4-chloro substituent on the benzamide ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

819883-90-4

Molecular Formula

C21H24Cl3N3O

Molecular Weight

440.8 g/mol

IUPAC Name

4-chloro-N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]benzamide

InChI

InChI=1S/C21H24Cl3N3O/c22-17-8-6-16(7-9-17)21(28)25-10-1-2-11-26-12-14-27(15-13-26)19-5-3-4-18(23)20(19)24/h3-9H,1-2,10-15H2,(H,25,28)

InChI Key

QIFOYUPCYRKTLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)Cl)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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